
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile is an organic compound with a unique structure that includes a chloro group, a hydroxy group, a methylene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions used.
Reduction: The major product is an amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile: shares structural similarities with other compounds that contain chloro, hydroxy, methylene, and phenyl groups.
Nonbenzodiazepines: These compounds, such as zolpidem and zaleplon, have similar pharmacological effects but different chemical structures.
AIE Luminogens: Compounds like Oxa-p TPE and Oxa-m TPE, which contain tetraphenylethene and oxadiazole units, have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1219452-64-8 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C12H10ClNO/c1-9(8-14)12(15)7-11(13)10-5-3-2-4-6-10/h2-7,12,15H,1H2/b11-7- |
InChI Key |
IHUSZXDIWZGVAB-XFFZJAGNSA-N |
Isomeric SMILES |
C=C(C#N)C(/C=C(/C1=CC=CC=C1)\Cl)O |
Canonical SMILES |
C=C(C#N)C(C=C(C1=CC=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


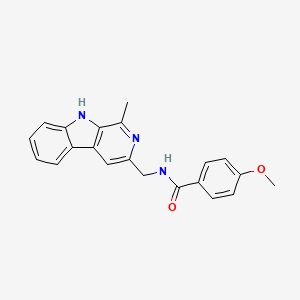
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
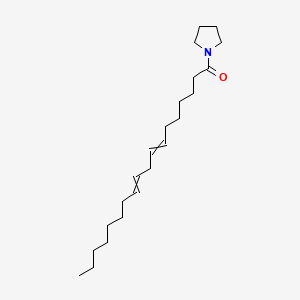
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
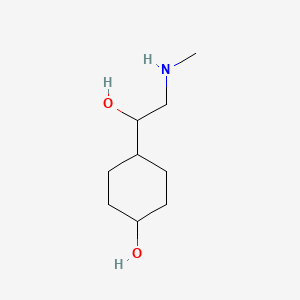
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
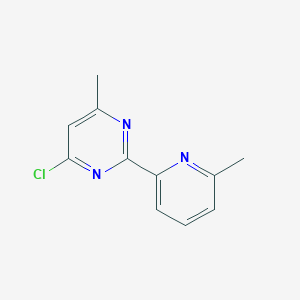
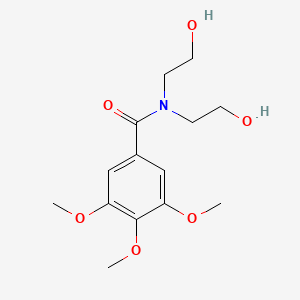
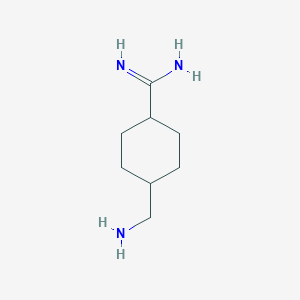
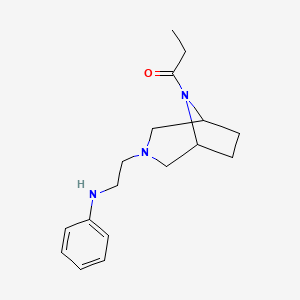
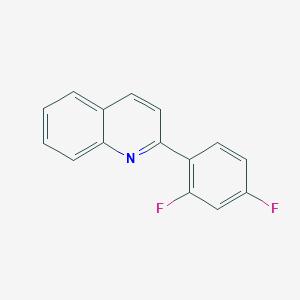
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)

![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
